CID 78067027

Description

No authoritative information about CID 78067027 is present in the provided evidence. PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical substances in the PubChem database. While clarifies that "CID" refers to PubChem identifiers, none of the sources describe the molecular structure, synthesis, or properties of this compound. This absence suggests either:

- An error in the CID number provided, or

Properties

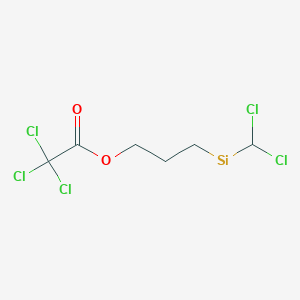

Molecular Formula |

C6H7Cl5O2Si |

|---|---|

Molecular Weight |

316.5 g/mol |

InChI |

InChI=1S/C6H7Cl5O2Si/c7-5(8)14-3-1-2-13-4(12)6(9,10)11/h5H,1-3H2 |

InChI Key |

NNOVXWYZSVXFQP-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)C(Cl)(Cl)Cl)C[Si]C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “CID 78067027” involves specific synthetic routes and reaction conditions. One common method includes the reaction of a precursor compound with specific reagents under controlled conditions. The reaction typically requires a catalyst to facilitate the process and achieve high yields. The exact details of the synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications. The industrial production methods aim to maximize yield while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

“CID 78067027” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a compound with additional oxygen-containing functional groups, while reduction may yield a compound with increased hydrogen content.

Scientific Research Applications

“CID 78067027” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is used in the production of various industrial products, such as polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of “CID 78067027” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To illustrate the framework for such a comparison, we analyze structurally related compounds from the evidence (e.g., oscillatoxin derivatives in and trifluoromethyl-substituted heterocycles in ). These examples demonstrate how comparisons should be structured if data for CID 78067027 were available :

Table 1: Example Comparison Framework

Critical Limitations and Recommendations

Data Deficiency : this compound is absent from all sources, including PubChem entries in , and 15–12. Cross-referencing with PubChem (external verification required) is essential to confirm its validity.

Guidance for Future Research: Validate the CID using PubChem or SciFinder. If the CID is incorrect, refine the query using analogs from or 12. For novel/unpublished compounds, follow experimental reporting standards (e.g., spectral data in , synthesis protocols in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.